Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate
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Overview
Description
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate is a chemical compound with the molecular formula C10H18O3 and a molecular weight of 186.25 g/mol . It is primarily used in research and development settings and is not intended for human or veterinary use . This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its ester functional group.
Preparation Methods
The synthesis of Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of an appropriate alkene with a peracid to form the oxirane ring. The ester group is then introduced through esterification reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield.
Chemical Reactions Analysis
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can also open the oxirane ring, typically using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, where its oxirane ring serves as a substrate for epoxide hydrolases.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Mechanism of Action
The mechanism by which Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate exerts its effects involves the reactivity of its oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can form various products depending on the nucleophile and reaction conditions. The ester group can also participate in reactions, such as hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparison with Similar Compounds
Ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate can be compared with other oxirane-containing compounds, such as:
Ethyl 2,3-epoxybutanoate: Similar in structure but with different substituents on the oxirane ring.
Mthis compound: Similar but with a methyl ester group instead of an ethyl ester group.
Propyl 3,3-dimethyl-2-propyloxirane-2-carboxylate: Similar but with a propyl ester group instead of an ethyl ester group.
Properties
CAS No. |
5445-27-2 |
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Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 3,3-dimethyl-2-propyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H18O3/c1-5-7-10(8(11)12-6-2)9(3,4)13-10/h5-7H2,1-4H3 |
InChI Key |
USLCBYDILYNBPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(C(O1)(C)C)C(=O)OCC |
Origin of Product |
United States |
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